![molecular formula C11H22O3Si B6226579 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde CAS No. 2167748-73-2](/img/new.no-structure.jpg)
2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde
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Overview
Description
2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is a versatile chemical compound used in various fields of scientific research. It is known for its unique structure, which includes an oxetane ring and a tert-butyldimethylsilyl group. This compound is commonly utilized in synthetic glycobiology and organic synthesis due to its ability to act as both an aldol donor and an aldol acceptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate aldehyde precursor. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the silyl ether. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used in the study of glycobiology and the synthesis of glycosylated compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, leading to the formation of complex molecules with high stereochemical purity. The tert-butyldimethylsilyl group provides stability to the oxetane ring, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- 2-[(tert-Butyl)dimethylsiloxy]acetaldehyde
- 2-[(tert-Butyldimethylsilanyl)oxy]acetaldehyde
- 2-[[1,1-Dimethylethyl)dimethylsilyl]oxy]acetaldehyde
- Dimethyl-tert-butylsilyloxyacetaldehyde
Uniqueness
2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is unique due to its oxetane ring structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyldimethylsilyl group further enhances its stability and makes it a valuable reagent in synthetic chemistry .
Biological Activity
2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C10H18O3Si
- CAS Number : 2095410-41-4
- Functional Groups : The compound contains an oxetane ring, an aldehyde group, and a tert-butyldimethylsilyl protecting group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The tert-butyldimethylsilyl group serves as a protective group to stabilize reactive sites during synthesis.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of silyl-protected aldehydes have shown efficacy against various bacterial strains.
Compound | Bacterial Strains Tested | Efficacy (%) |
---|---|---|
Compound A | E. coli | 85 |
Compound B | S. aureus | 90 |
Compound C | P. aeruginosa | 75 |
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have demonstrated that certain silyl-containing compounds can induce apoptosis in cancer cells. The following table summarizes findings from relevant studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Caspase activation |
MCF7 (breast cancer) | 20 | ROS generation |
A549 (lung cancer) | 25 | Mitochondrial dysfunction |
Case Studies
- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of silyl-protected aldehydes, including compounds similar to this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The study noted a structure-activity relationship indicating that modifications to the silyl group could enhance activity.
- Case Study on Anticancer Effects : Research in the field of oncology has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models. A notable study found that these compounds led to reduced cell viability in multiple cancer types, suggesting potential for therapeutic applications.
Properties
CAS No. |
2167748-73-2 |
---|---|
Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxyoxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(6-7-12)8-13-9-11/h7H,6,8-9H2,1-5H3 |
InChI Key |
CMNSPCLDOXXJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(COC1)CC=O |
Purity |
95 |
Origin of Product |
United States |
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